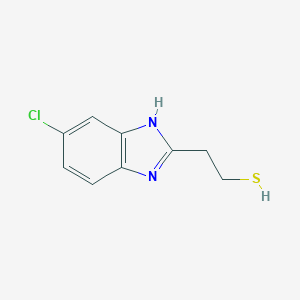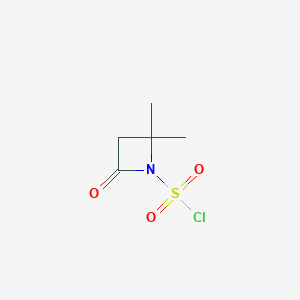
2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride
Vue d'ensemble
Description
2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride, also known as DASC, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. DASC is a sulfonyl chloride derivative of azetidine, which is a four-membered cyclic amine. The compound has been synthesized using various methods, and its applications have been explored in scientific research, particularly in the field of biochemistry and physiology.
Mécanisme D'action
2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride inhibits serine proteases by reacting with the active site of the enzyme. The sulfonyl chloride group of 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride reacts with the serine residue of the enzyme's active site, forming a covalent bond. This covalent bond prevents the enzyme from functioning, leading to its inhibition. 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride has been reported to be a reversible inhibitor of serine proteases, meaning that the inhibition can be reversed by removing the compound from the enzyme's active site.
Effets Biochimiques Et Physiologiques
2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride has been reported to have significant biochemical and physiological effects. The compound has been shown to inhibit various serine proteases, including thrombin, trypsin, and chymotrypsin. These enzymes play important roles in blood clotting, digestion, and other physiological processes. 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride has also been reported to have anti-inflammatory and anticoagulant effects, making it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of serine proteases, making it a useful tool for studying the mechanism of action of these enzymes. Another advantage is that 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride is a reversible inhibitor, allowing for the study of enzyme inhibition and reactivation. However, one limitation of 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride is that it is a highly reactive compound and can react with other amino acid residues in addition to the serine residue of the enzyme's active site. This can lead to nonspecific inhibition and affect the accuracy of the results.
Orientations Futures
There are several future directions for the use of 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride in scientific research. One direction is the development of new drugs that target serine proteases. 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride can be used as a lead compound for the development of new inhibitors with improved potency and selectivity. Another direction is the study of the effects of 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride on other physiological processes, such as inflammation and coagulation. 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride can also be used to study the structure and function of serine proteases and to develop new tools for the study of enzyme inhibition.
Applications De Recherche Scientifique
2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride has been used in various scientific research applications due to its unique properties. The compound has been reported to be a potent inhibitor of serine proteases, which are enzymes that play important roles in various physiological processes. 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride has been used to study the mechanism of action of serine proteases and to develop new drugs that target these enzymes.
Propriétés
Numéro CAS |
17174-96-8 |
|---|---|
Nom du produit |
2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride |
Formule moléculaire |
C5H8ClNO3S |
Poids moléculaire |
197.64 g/mol |
Nom IUPAC |
2,2-dimethyl-4-oxoazetidine-1-sulfonyl chloride |
InChI |
InChI=1S/C5H8ClNO3S/c1-5(2)3-4(8)7(5)11(6,9)10/h3H2,1-2H3 |
Clé InChI |
CPLYIIABJBTHPJ-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)N1S(=O)(=O)Cl)C |
SMILES canonique |
CC1(CC(=O)N1S(=O)(=O)Cl)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

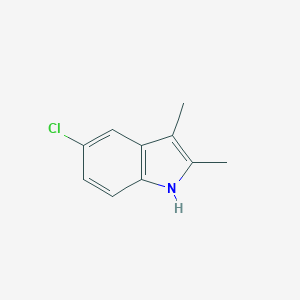
![1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B185698.png)
![1h-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(ethylthio)-](/img/structure/B185700.png)
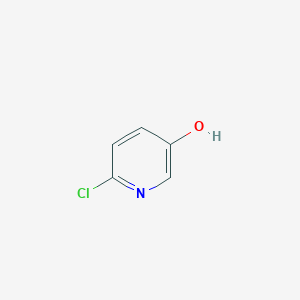
![Phenanthro[1,2-b]thiophene](/img/structure/B185702.png)
![Phenanthro[9,10-b]thiophene](/img/structure/B185703.png)
![3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B185705.png)
![7-Butylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione](/img/structure/B185706.png)
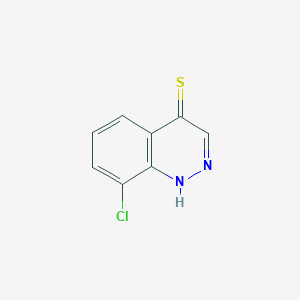
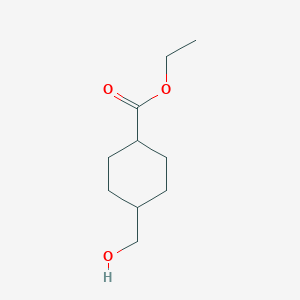
![1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone](/img/structure/B185711.png)
![4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine](/img/structure/B185712.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B185714.png)
